molecular formula C24H25N7O3S B10863572 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B10863572
M. Wt: 491.6 g/mol
InChI Key: JVEAGOKEXWAEDG-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Introduction of the phenoxyphenyl group: This step involves the coupling of the phenoxyphenyl moiety to the piperazine ring, typically through a reaction with a phenoxyphenyl halide.

    Formation of the carbothioamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine core or the phenoxyphenyl group.

    Reduction: Reduction reactions may target the carbothioamide group, converting it to a corresponding amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Synthetic intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibitors: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor ligands: It may bind to specific receptors, influencing biological pathways.

Medicine

    Drug development: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or neurological disorders.

Industry

    Material science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. This can influence various molecular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
  • 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-chlorophenyl)piperazine-1-carbothioamide

Uniqueness

The uniqueness of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxyphenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N7O3S

Molecular Weight

491.6 g/mol

IUPAC Name

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C24H25N7O3S/c1-28-20-19(21(32)29(2)24(28)33)26-22(27-20)30-12-14-31(15-13-30)23(35)25-16-8-10-18(11-9-16)34-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,25,35)(H,26,27)

InChI Key

JVEAGOKEXWAEDG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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